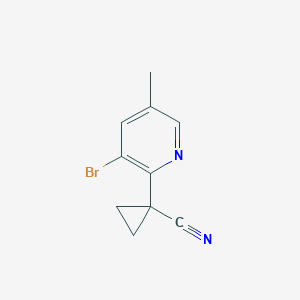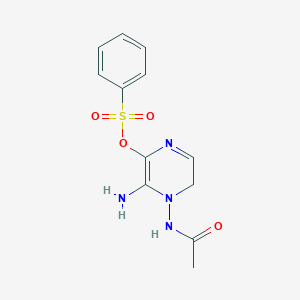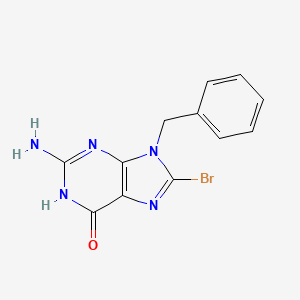
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile is a chemical compound that features a brominated pyridine ring attached to a cyclopropane ring with a nitrile group
準備方法
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylpyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
化学反応の分析
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are usually carried out in solvents like DMF, tetrahydrofuran (THF), or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
科学的研究の応用
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile involves its interaction with molecular targets in biological systems. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarbonitrile: This compound has a similar structure but lacks the methyl group on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile: This compound has the bromine atom in a different position on the pyridine ring, leading to different chemical and biological properties.
1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrile:
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-8(11)9(13-5-7)10(6-12)2-3-10/h4-5H,2-3H2,1H3 |
InChIキー |
TYDIVDKYGVSRCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C2(CC2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
